molecular formula C12H19N3O3S B4237833 4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide

4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide

Cat. No. B4237833
M. Wt: 285.36 g/mol
InChI Key: PHMDVSLPKYKGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide, also known as DEACMBS, is a synthetic compound that has been used in scientific research for various purposes. This chemical compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of 4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide is based on its chemical structure, which contains a sulfonamide group and a diethylcarbamoyl group. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the diethylcarbamoyl group can act as a hydrogen bond acceptor. These groups allow 4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide to selectively bind with different molecules, such as zinc ions or proteins, resulting in the formation of stable complexes.
Biochemical and Physiological Effects:
4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to have different biochemical and physiological effects. For example, it has been shown to selectively bind with zinc ions in biological samples, resulting in the detection of zinc ions using fluorescence emission. It has also been shown to bind with different proteins, resulting in the formation of stable complexes that can be studied using different techniques.

Advantages and Limitations for Lab Experiments

4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide has several advantages for lab experiments, such as its ability to selectively bind with different molecules, its fluorescent properties, and its stability in different conditions. However, it also has some limitations, such as its potential toxicity and its limited solubility in some solvents.

Future Directions

There are several future directions for research on 4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide. One direction is the development of new methods for the synthesis of this compound, which can improve its purity and yield. Another direction is the study of its interaction with different proteins and its potential use as a drug candidate for the treatment of different diseases. Additionally, the development of new fluorescent probes based on 4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide can improve the detection of different molecules in biological samples.

Scientific Research Applications

4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide has been used in various scientific research applications. One of its most common applications is as a fluorescent probe for the detection of zinc ions in biological samples. This compound has been shown to selectively bind with zinc ions, resulting in fluorescence emission that can be detected using different techniques such as fluorescence spectroscopy or microscopy.
Another application of 4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide is in the study of protein-ligand interactions. This compound has been used as a ligand for the binding of different proteins, such as carbonic anhydrase, resulting in the formation of stable complexes that can be studied using different techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

1,1-diethyl-3-[(4-sulfamoylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-3-15(4-2)12(16)14-9-10-5-7-11(8-6-10)19(13,17)18/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMDVSLPKYKGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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